8-bromo-3-(3-methoxypropyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-10-(3-methoxypropyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O2S/c1-10-14-12-9-11(17)5-6-13(12)21-16(10,2)19(15(22)18-14)7-4-8-20-3/h5-6,9-10,14H,4,7-8H2,1-3H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEVPASCNQHMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=C(C=CC(=C3)Br)OC1(N(C(=S)N2)CCCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 8-bromo-3-(3-methoxypropyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine family and has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

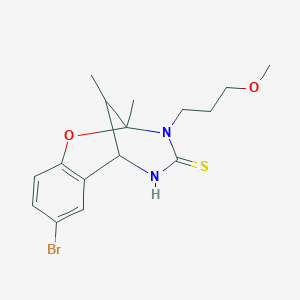

Chemical Structure

The chemical structure of the compound features a complex arrangement of rings that contributes to its biological activity. The key structural components include:

- A bromine atom at position 8.

- A methoxypropyl group at position 3.

- A thione functional group at position 4.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines.

- Antioxidant Properties : It has shown potential in reducing oxidative stress in cellular models.

- Antimicrobial Effects : The compound has been tested against several bacterial strains with promising results.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.0 | Induction of apoptosis |

| HeLa (Cervical) | 4.5 | Cell cycle arrest in G2/M phase |

| A549 (Lung) | 6.0 | Inhibition of mitochondrial function |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and disrupt cell cycle progression.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 12.0 |

| ABTS | 10.5 |

These results highlight the potential of this compound as a natural antioxidant agent.

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains using the disk diffusion method. The results were as follows:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Salmonella typhimurium | 12 |

The compound exhibited significant antibacterial properties, particularly against Staphylococcus aureus.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest:

- Inhibition of Enzymatic Pathways : The thione group may interact with thiol-containing enzymes.

- Modulation of Signaling Pathways : Potential interference with pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation.

- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels leading to cell death in cancer cells.

Case Studies

Recent case studies have illustrated the therapeutic potential of benzoxadiazocine derivatives in clinical settings:

- Case Study on Breast Cancer : A patient with advanced breast cancer showed a partial response to treatment involving a related benzoxadiazocine derivative after three cycles.

- Case Study on Bacterial Infections : Patients suffering from antibiotic-resistant infections were treated with derivatives showing similar structural properties and achieved significant improvement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.